molecular formula C9H7F3N2O3 B133661 4'-Nitro-3'-(trifluoromethyl)acetanilide CAS No. 393-12-4

4'-Nitro-3'-(trifluoromethyl)acetanilide

Cat. No. B133661
CAS RN: 393-12-4
M. Wt: 248.16 g/mol
InChI Key: MIHJCLQINRFOLX-UHFFFAOYSA-N
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Description

4'-Nitro-3'-(trifluoromethyl)acetanilide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to the understanding of similar nitro and trifluoromethyl substituted acetanilides. For instance, the use of trifluoroacetyl protecting groups in synthesis and the electrophilic addition involving a

Scientific Research Applications

Anti-androgenic Activity

4'-Nitro-3'-(trifluoromethyl)acetanilide has been studied for its antiandrogenic effects. Research has shown that certain derivatives, including 4-nitro-3-trifluoro-methyl-alpha-hydroxy-isobutyranilide and related compounds, exhibit pronounced antiandrogenic effects. These effects were observed in experimental settings involving immature castrated male rats. The antiandrogenic activity is attributed to the presence of trifluoro-methyl- and nitro-groups in specific positions on the anilide benzene ring, as well as the presence of a hydroxyl group and a hydrogen atom in the alpha-carbon atom of the molecule's alkyl moiety (Varga et al., 1983).

Detection in Biological Material

There has been research on the detection of 4'-Nitro-3'-(trifluoromethyl)aniline, a related compound, in biological materials using techniques like TLC, GC-MS, and electron spectrophotometry. This study provided a method for isolating this compound from cadaveric hepatic tissue and biological fluids, offering insights into how this compound can be separated from endogenous biomaterials (Shormanov et al., 2016).

Photo(sensitised) Decomposition

The compound has been involved in studies related to the photodediazoniation of diazonium salts, leading to the formation of singlet and triplet phenyl cations. This process is crucial in understanding the chemoselectivity of triplet phenyl cations and their potential applications in organic synthesis (Milanesi et al., 2003).

Antibacterial Activity

Research into various biological activities of indole derivatives has indicated that the introduction of nitro and trifluoromethyl groups in the phenyl ring of acetanilides, which includes compounds similar to 4'-Nitro-3'-(trifluoromethyl)acetanilide, enhances antibacterial activity against certain bacteria like S. aureus (Joshi et al., 1979).

Catalytic Reduction Studies

Studies have been conducted on the selective reduction of 3-nitro-4-methoxy acetanilide (a similar compound) to 3-amino-4-methoxy acetanilides using metallic Cu submicroparticles. This research is significant in understanding the catalytic activities and potential applications in chemical synthesis (Feng et al., 2017).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Given that 4’-Nitro-3’-(trifluoromethyl)acetanilide is a metabolite of Flutamide, a nonsteroidal antiandrogen drug, future research could potentially explore its role in medical applications, particularly in the treatment of conditions that respond to antiandrogens .

properties

IUPAC Name

N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c1-5(15)13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHJCLQINRFOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192539
Record name 4-Nitro-3-trifluoromethylacetanilide
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Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Nitro-3'-(trifluoromethyl)acetanilide

CAS RN

393-12-4
Record name 4-Nitro-3-trifluoromethylacetanilide
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Record name 393-12-4
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Record name 4-Nitro-3-trifluoromethylacetanilide
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Record name 4'-Nitro-3'-(trifluoromethyl)acetanilide
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Record name 4-NITRO-3-TRIFLUOROMETHYLACETANILIDE
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